Nvp-aew541 - 475488-34-7

Nvp-aew541

Catalog Number: EVT-258395
CAS Number: 475488-34-7
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-AEW541 is a selective, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. [] It exhibits 27-fold selectivity for IGF-1R over the highly homologous insulin receptor. [] NVP-AEW541 has been extensively studied as a potential anti-cancer agent, demonstrating activity against a wide range of cancers, including multiple myeloma, leukemia, lymphoma, breast cancer, prostate cancer, lung cancer, and sarcomas. [] Its function in scientific research primarily revolves around understanding the role of IGF-1R signaling in cancer development and progression, as well as exploring its potential as a target for therapeutic intervention.

Insulin-like growth factor-1 (IGF-1)

Compound Description: Insulin-like growth factor-1 (IGF-1) is a naturally occurring hormone that plays a crucial role in cell growth, development, and survival. It exerts its effects by binding to and activating the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase. IGF-1 has been implicated in the development and progression of various cancers, including breast cancer, multiple myeloma, and neuroblastoma. [, , ]

Relevance: IGF-1 is a natural ligand of the target compound NVP-AEW541's primary target, IGF-1R. Many studies investigating NVP-AEW541 assess its ability to block IGF-1-mediated signaling and downstream effects, such as cell proliferation, survival, and tumor growth. [, , ]

Insulin-like growth factor-2 (IGF-2)

Compound Description: Insulin-like growth factor-2 (IGF-2) is another naturally occurring hormone, structurally similar to IGF-1, that also binds to IGF-1R. IGF-2 exhibits higher affinity for IGF-1R compared to the insulin receptor. It is often overexpressed in various cancers, contributing to their growth, survival, and resistance to therapies. [, , ]

Relevance: Like IGF-1, IGF-2 acts as a ligand for IGF-1R, the primary target of NVP-AEW541. Studies frequently evaluate the ability of NVP-AEW541 to inhibit IGF-2-induced IGF-1R activation and downstream signaling, highlighting its potential to overcome resistance mechanisms associated with IGF-2 overexpression in cancer. [, , ]

Insulin

Compound Description: Insulin is a peptide hormone primarily known for its role in regulating glucose metabolism. It shares structural similarities with IGF-1 and IGF-2 and can bind to both the insulin receptor and IGF-1R, although with lower affinity than its cognate receptor. []

Relevance: While NVP-AEW541 demonstrates high selectivity for IGF-1R over the insulin receptor, studies investigate potential effects of the compound on insulin signaling, particularly in the context of metabolic side effects. [] This research helps understand the selectivity profile of NVP-AEW541 and its potential impact on glucose metabolism in a clinical setting.

NVP-ADW742

Compound Description: NVP-ADW742 is another small molecule inhibitor of IGF-1R tyrosine kinase, belonging to the same pyrrolo[2,3-d]pyrimidine structural class as NVP-AEW541. It exhibits anti-tumor activity against multiple myeloma and other cancers. []

Relevance: NVP-ADW742 serves as a structurally related comparator to NVP-AEW541, highlighting the potential of the pyrrolo[2,3-d]pyrimidine scaffold for developing selective IGF-1R inhibitors. Studies comparing their activity and efficacy profiles provide insights into structure-activity relationships within this class of compounds. []

Gemcitabine

Compound Description: Gemcitabine is a chemotherapeutic agent used in the treatment of various cancers, including pancreatic cancer and biliary tract cancer. It works by interfering with DNA synthesis and repair, ultimately leading to cell death. [, ]

Relevance: Studies have investigated the combination of NVP-AEW541 with gemcitabine, exploring potential synergistic or additive effects against cancer cells. [, ] This research aims to identify combination therapies that enhance efficacy and overcome resistance mechanisms often associated with single-agent treatments.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is another chemotherapeutic agent commonly used in cancer treatment. It acts as an antimetabolite, disrupting RNA and DNA synthesis, leading to cell cycle arrest and cell death. [, ]

Relevance: Similar to gemcitabine, studies have explored the combination of NVP-AEW541 with 5-FU to assess their combined effects on cancer cell growth and survival. [, ] These studies aim to identify optimal drug combinations for enhanced therapeutic efficacy in treating cancers like biliary tract cancer and colorectal cancer.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent belonging to the anthracycline class. It exerts its antitumor effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and cell death. [, ]

Relevance: Some research has explored the potential combination of NVP-AEW541 with doxorubicin in treating cancers like neuroendocrine tumors and breast cancer. [, ] These studies investigate potential synergistic or additive effects of combining these agents to enhance therapeutic efficacy.

Paclitaxel

Compound Description: Paclitaxel belongs to the taxane class of chemotherapeutic agents, widely used in treating various cancers, including breast and ovarian cancers. It acts by stabilizing microtubules, disrupting cell division and leading to cell cycle arrest and cell death. []

Relevance: Research has investigated the combined effects of NVP-AEW541 and paclitaxel, specifically in the context of ovarian cancer treatment. [] This study aimed to understand potential synergistic interactions between these agents and enhance therapeutic outcomes in ovarian cancer.

Overview

NVP-AEW541 is a potent and selective inhibitor of insulin-like growth factor I receptor kinase, classified as a pyrrolo[2,3-d]pyrimidine derivative. With an IC50 value of approximately 0.086 µM, it effectively inhibits IGF-IR autophosphorylation and blocks the associated signaling pathways. This compound has shown significant potential in preclinical studies for treating various cancers, including breast and biliary tract cancers, by inducing apoptotic cell death and inhibiting cell proliferation in specific cancer cell lines .

Source and Classification

NVP-AEW541 was developed as part of a class of small-molecule inhibitors targeting the insulin-like growth factor I receptor. It is primarily sourced from pharmaceutical research and development programs aimed at addressing cancer treatment challenges. Its classification as a kinase inhibitor places it within a broader category of targeted therapies designed to interfere with specific molecular pathways involved in cancer progression .

Synthesis Analysis

Methods

  1. Formation of the Pyrrolo Ring: Starting materials undergo cyclization reactions to construct the pyrrolo framework.
  2. Pyrimidine Integration: Subsequent reactions integrate the pyrimidine moiety, often involving condensation or coupling techniques.
  3. Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological assays.

Technical Details

The compound is typically dissolved in dimethyl sulfoxide for biological assays, with stock solutions prepared at concentrations exceeding 10 mM. Storage conditions require temperatures below -20 °C to maintain stability .

Molecular Structure Analysis

Structure

NVP-AEW541 features a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The specific arrangement of atoms contributes to its selectivity and potency as an IGF-IR inhibitor.

Data

  • Molecular Formula: C₁₁H₁₃N₅
  • Molecular Weight: 215.26 g/mol
  • Structural Representation: The structure can be represented as follows:
    NVP AEW541 Structure\text{NVP AEW541 Structure}
Chemical Reactions Analysis

Reactions

NVP-AEW541 primarily engages in competitive inhibition of the IGF-IR kinase activity. Key reactions include:

  1. Inhibition of Autophosphorylation: By binding to the ATP-binding site of IGF-IR, it prevents the receptor's autophosphorylation.
  2. Blocking Downstream Signaling: This inhibition disrupts downstream signaling cascades, including those involving AKT and ERK pathways.

Technical Details

Assays conducted to determine IC50 values involve incubating NVP-AEW541 with various concentrations of IGF-IR substrates and measuring phosphorylation levels using radiolabeled ATP .

Mechanism of Action

NVP-AEW541 exerts its effects through selective inhibition of IGF-IR signaling pathways, which are crucial for cancer cell survival and proliferation. The mechanism includes:

  1. Receptor Binding: NVP-AEW541 binds competitively to the IGF-IR kinase domain.
  2. Signal Disruption: This binding prevents receptor activation by IGF-I, leading to reduced phosphorylation of downstream targets like AKT and ERK.
  3. Induction of Apoptosis: The blockade results in cell cycle arrest and promotes apoptotic pathways in sensitive cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (>10 mM), with limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Stable under appropriate storage conditions but sensitive to moisture and light.
  • pH Sensitivity: The activity may vary with pH; optimal conditions are often maintained around neutral pH during assays.

Relevant data indicate that NVP-AEW541 maintains its potency across various formulations when properly handled .

Applications

NVP-AEW541 has been primarily investigated for its applications in oncology:

  1. Cancer Treatment: Demonstrated efficacy against several types of tumors, particularly those driven by IGF-IR signaling.
  2. Research Tool: Utilized in laboratory settings to study IGF-IR signaling mechanisms and evaluate potential combination therapies with other anticancer agents.
  3. Preclinical Studies: Ongoing research aims to explore its utility in clinical settings for treating resistant cancer types .

Properties

CAS Number

475488-34-7

Product Name

Nvp-aew541

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541;

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.